molecular formula C14H23NO5 B2680542 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid CAS No. 1160246-88-7

8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B2680542
CAS No.: 1160246-88-7
M. Wt: 285.34
InChI Key: RGBNXKRQHVDSGM-UHFFFAOYSA-N
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Description

Introduction to Spiro[4.5]decane Chemistry

Historical Development of Oxaazaspiro Systems

The exploration of oxaazaspiro systems traces back to early 20th-century heterocyclic chemistry, where fused and bridged ring systems were first synthesized to study their unique electronic and steric properties. The integration of oxygen and nitrogen into spirocyclic frameworks gained prominence in the 1960s, driven by their potential in medicinal chemistry. For instance, McManus et al. (1965) reported the synthesis of 1-oxa-8-azaspiro[4.5]decane-8-sulfonamide , highlighting its utility as a sulfonamide derivative with modified bioavailability. By the 2000s, advances in tandem aldol-lactonization and ruthenium tetroxide oxidation enabled the synthesis of enantiopure spiro β-lactone γ-lactams, exemplified by the work on oxazolomycin’s spirocyclic core. These milestones underscored the growing interest in oxaazaspiro systems as platforms for drug discovery and materials science.

Structural Significance of the 1-Oxa-8-Azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane scaffold features a 4-membered oxetane ring fused to a 5-membered azepane ring via a spiro carbon atom. This arrangement imposes significant conformational rigidity, which enhances metabolic stability and reduces off-target interactions in bioactive molecules. For example, the gem-dimethyl substitution on analogous spirocycles has been shown to improve aqueous solubility while preserving affinity for biological targets. In the case of 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid , the tert-butoxycarbonyl (Boc) group at position 8 serves as a protective moiety for the secondary amine, while the carboxylic acid at position 2 introduces hydrogen-bonding capability, critical for molecular recognition.

Importance of Spirocyclic Compounds in Chemical Research

Spirocyclic compounds occupy a unique niche in chemical research due to their three-dimensional complexity and ability to occupy underutilized regions of chemical space. Their strained geometries often lead to enhanced binding selectivity in drug-receptor interactions. A notable example includes Roche–ETH’s development of thia/oxa-azaspiro[3.4]octanes , which demonstrated improved blood-brain barrier penetration and metabolic stability compared to non-spirocyclic analogs. The spiro[4.5]decane framework, in particular, has been leveraged in antiviral research, where its conformational restrictions optimize binding to the respiratory syncytial virus (RSV) F-protein.

Classification and Nomenclature of Heterocyclic Spirocycles

Spirocyclic compounds are classified based on ring sizes, heteroatom positions, and substitution patterns. The IUPAC nomenclature for spiro systems follows specific rules:

  • The prefix spiro indicates the presence of two rings sharing a single atom.
  • The bracketed numbers (e.g., [4.5]) denote the number of atoms in each ring, excluding the spiro atom.
  • Substituents are numbered starting from the smaller ring, proceeding through the spiro atom to the larger ring.

For This compound :

  • The 1-oxa designation specifies an oxygen atom in the 4-membered ring.
  • 8-aza indicates a nitrogen atom in the 5-membered ring.
  • The Boc group and carboxylic acid are assigned positions 8 and 2, respectively, based on IUPAC priority rules.
Table 1: Key Structural Features of Selected Spirocyclic Compounds
Compound Name Ring Sizes Heteroatoms Functional Groups
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide [4.5] O (1), N (8) Sulfonamide at N8
8-(Boc)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid [4.5] O (1), N (8) Boc at N8, carboxylic acid at C2
1-Oxo-2-oxa-5-azaspiro[3.4]octane [3.4] O (2), N (5) Ketone at C1

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-6-14(7-9-15)5-4-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBNXKRQHVDSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)C(=O)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Chemistry
    • The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique spirocyclic structure allows for the development of novel drug candidates with specific biological activities.
    • Research indicates that derivatives of this compound exhibit potential anticancer properties, making it a candidate for further investigation in cancer therapy .
  • Organic Synthesis
    • 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules .
    • Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities, which are essential in medicinal chemistry .

Four-Step Synthesis Process

A notable method involves a four-step synthesis process that includes:

  • Starting Material: 1,4-Dioxaspiro[4.5]decane-8-one.
  • Reactions:
    • Step 1: Reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide to form an intermediate.
    • Step 2: Reacting the intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide conditions.
    • Step 3: Cyclization after reduction using hydrogen and Raney nickel.
    • Step 4: Deprotection to yield the final product .

This method emphasizes the use of readily available materials and offers a high yield, making it suitable for large-scale production.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of spirocyclic compounds, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to this scaffold could lead to new anticancer agents .

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound reported improvements in yield and purity through modifications in reaction conditions, such as solvent choice and temperature control during the cyclization step. These refinements are crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The spirocyclic structure imparts unique reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Spirocyclic Proline Derivatives with Fluorine Substituents

1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (3e)

  • Molecular Formula: C₁₄H₂₁F₂NO₅
  • Molecular Weight : 321.33 g/mol
  • Melting Point : 171–173 °C
  • Key Difference: Fluorination at the 8,8-positions increases polarity and melting point by ~50°C compared to the non-fluorinated parent compound. This enhances metabolic stability in drug candidates .

8-Oxa Derivatives with Varied Protecting Groups

8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride (8f)

  • Molecular Formula: C₉H₁₄ClNO₃
  • Molecular Weight : 219.66 g/mol
  • Melting Point : 181–184 °C
  • Key Difference : Removal of the Boc group and formation of a hydrochloride salt significantly increases melting point (vs. 71–74°C for Boc-protected 3f) and aqueous solubility, making it suitable for acidic reaction conditions .

Spirocyclic Compounds with Additional Functional Groups

2-{8-[(tert-Butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid

  • Molecular Formula: C₁₆H₂₅NO₆
  • Molecular Weight : 327.38 g/mol
  • Key Difference : An acetic acid side chain introduces an additional carboxylic acid group, altering solubility and enabling conjugation in peptide synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield Key Features
Target Compound (Boc-protected) C₁₄H₂₃NO₅ 285.34 123–125 38% Boc group, oxa bridge
8,8-Difluoro Derivative (3e) C₁₄H₂₁F₂NO₅ 321.33 171–173 61% Enhanced stability via fluorine
Hydrochloride Salt (8f) C₉H₁₄ClNO₃ 219.66 181–184 94% High aqueous solubility
Acetic Acid Derivative C₁₆H₂₅NO₆ 327.38 Not reported N/A Conjugation-friendly side chain

Key Research Findings

Synthetic Efficiency : The Boc-protected target compound is synthesized in 38% yield over seven steps , whereas fluorinated derivatives (e.g., 3e) achieve higher yields (61% ) due to optimized reaction conditions .

Thermal Stability : Fluorination increases melting points by ~50°C, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .

Solubility : Hydrochloride salts (e.g., 8f) exhibit superior solubility in aqueous media compared to Boc-protected analogs, critical for biological assays .

Applications : The Boc group in the target compound facilitates amine protection during peptide synthesis, while acetic acid derivatives expand utility in linker chemistry .

Biological Activity

8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid (CAS Number: 1160246-88-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1160246-88-7

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity, particularly in enzyme inhibition and antibacterial properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of spirocyclic compounds, including derivatives of 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane. For instance, related compounds have shown promising activity against various Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Bacterial Topoisomerases

A study focusing on dual inhibitors of bacterial topoisomerases demonstrated that compounds similar to 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV from Escherichia coli. The results are summarized in the following table:

CompoundIC50 (nM)MIC (µg/mL)Bacterial Strains
7a<32<0.03125S. aureus, E. faecalis
7j382K. pneumoniae, A. baumannii
8c46016P. aeruginosa, E. coli

These findings indicate that spirocyclic compounds can serve as effective antibacterial agents by targeting essential bacterial enzymes involved in DNA replication and repair .

The mechanism by which these compounds exert their antibacterial effects primarily involves the inhibition of bacterial topoisomerases, enzymes critical for DNA supercoiling and replication. By interfering with these processes, the compounds can effectively halt bacterial growth and proliferation.

Cytotoxicity and Safety Profile

While the antibacterial efficacy is notable, understanding the cytotoxicity and safety profile of these compounds is crucial for their potential therapeutic applications. Preliminary studies suggest favorable safety profiles for certain derivatives, with minimal toxicity observed in vitro .

Synthetic Pathways

The synthesis of 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane derivatives typically involves multi-step organic reactions, including copper-catalyzed difluoroalkylation methods that enhance the pharmacological properties of the resulting compounds .

Related Compounds

Research into related spirocyclic structures has revealed a variety of derivatives that may possess enhanced biological activities or altered pharmacokinetic properties, providing avenues for further exploration in drug development .

Q & A

Q. How can multigram synthesis of this spirocyclic compound be optimized for improved yields?

The synthesis involves sequential Boc protection, cyanide introduction, and acidic hydrolysis. Key steps include:

  • Reaction time control : Prolonged reflux in 35% HCl (16 hours) for hydrolysis ensures complete deprotection .
  • Solvent selection : Using dioxane/water mixtures for Boc reintroduction minimizes side reactions .
  • Stoichiometry : Excess Boc₂O (1.2 eq.) and K₂CO₃ (2.5 eq.) enhance protection efficiency . Reported yields: 38% in Step 7 (final product), suggesting optimization via temperature modulation or catalyst screening (e.g., DMAP) could improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Peaks at δ 1.38–1.61 ppm (t-Bu group) and δ 176.23 ppm (carboxylic acid) confirm Boc and acid functionalities. Splitting patterns (e.g., δ 3.41 ppm, dq) reveal spirocyclic geometry .
  • LCMS : [M–H]⁻ at m/z 284.2 validates molecular weight .
  • Elemental analysis : Discrepancies ≤0.2% between calculated (C 58.93%) and observed (C 59.07%) values ensure purity .

Q. Why is the Boc group strategically used in this synthesis?

The Boc group:

  • Protects amines during harsh conditions (e.g., HCl reflux) .
  • Enables solubility : Its hydrophobic nature aids purification in polar solvents .
  • Facilitates stepwise functionalization : Removed under acidic conditions without disrupting the spirocyclic core .

Advanced Research Questions

Q. How can contradictions in reaction yields (e.g., 38% in Step 7) be resolved?

  • Mechanistic studies : Probe side reactions (e.g., lactam formation) via LCMS monitoring .
  • Purification optimization : Replace MTBE washes with gradient chromatography to recover more product .
  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for Boc activation .

Q. What role does the spirocyclic core play in drug discovery applications?

  • Conformational rigidity : Restricts rotational freedom, enhancing target binding specificity .
  • Bioisosteric potential : Mimics proline in peptides while improving metabolic stability .
  • Functionalization sites : The carboxylic acid (C-2) and Boc-protected amine (C-8) allow diversification via amidation or alkylation .

Q. What computational methods predict this compound’s stability under varying pH conditions?

  • pKa calculations : DFT simulations estimate carboxylic acid pKa (~4.5), guiding buffer selection for handling .
  • Hydrolysis modeling : MD trajectories predict Boc cleavage rates in acidic (HCl) vs. enzymatic (esterase) environments .

Q. How can functionalization strategies expand the compound’s utility?

  • Fluorination : Introduce CF₃ groups via TMSCN/BF₃·Et₂O to enhance lipophilicity (see for analogous difluoro derivatives) .
  • Peptide coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-bearing scaffolds .

Q. What experimental protocols ensure Boc-group stability during downstream modifications?

  • pH control : Maintain neutral conditions (pH 7–8) to prevent premature deprotection .
  • Low-temperature reactions : Perform alkylations at –78°C to avoid Boc cleavage .
  • Validation : Monitor Boc integrity via IR (C=O stretch at ~1680 cm⁻¹) after each step .

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